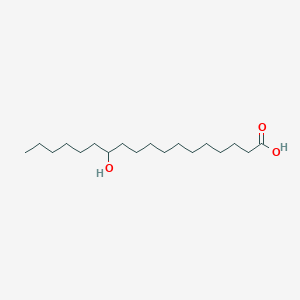

12-Hydroxystearic acid

Description

Propriétés

IUPAC Name |

12-hydroxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQISTXYYBZJSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27924-99-8 | |

| Record name | Poly(12-hydroxystearic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27924-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8026725 | |

| Record name | 12-Hydroxyoctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid, Solid; [HSDB] White powder; [MSDSonline] | |

| Record name | Octadecanoic acid, 12-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 12-Hydroxyoctadecanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3440 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in alcohol, ether, chloroform; insoluble in water | |

| Record name | 12-Hydroxyoctadecanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from alcohol | |

CAS No. |

106-14-9, 5762-36-7, 18417-00-0, 27924-99-8, 36377-33-0 | |

| Record name | 12-Hydroxystearic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Hydroxyoctadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-12-Hydroxyoctadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005762367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-12-Hydroxyoctadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018417000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyhydroxystearic acid (2300 MW) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027924998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-Hydroxystearic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, 12-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 12-Hydroxyoctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-hydroxystearic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-12-hydroxystearic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 12-HYDROXYSTEARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/933ANU3H2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 12-Hydroxyoctadecanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 12-Hydroxystearic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

82 °C | |

| Record name | 12-Hydroxyoctadecanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Pathways and Mechanistic Investigations of 12 Hydroxystearic Acid

Chemo-Catalytic Synthesis Methodologies

Traditional chemical synthesis provides robust and scalable methods for the production of 12-hydroxystearic acid. These routes often involve the transformation of precursors derived from castor oil or through multi-step chemical reactions involving cyclododecanone (B146445).

Catalytic Hydrogenation of Ricinoleic Acid from Castor Oil

The most prevalent commercial method for synthesizing this compound is through the catalytic hydrogenation of ricinoleic acid, the primary fatty acid found in castor oil. penpet.comresearchgate.net Castor oil itself is composed of approximately 90% ricinoleic acid in the form of triglycerides. nih.govgoogle.com The synthesis process begins with the hydrolysis of hydrogenated castor oil to yield a mixture of this compound and stearic acid. atamankimya.com

The core of this method is the hydrogenation process, which introduces hydrogen across the double bond of ricinoleic acid, converting the unsaturated molecule into the saturated this compound. nih.gov This reaction is typically performed in the presence of a metal catalyst, such as nickel or palladium. nih.gov The process conditions are optimized for efficiency and yield, with temperatures often ranging from 115°C to 180°C. nih.gov One specific example of this process involves hydrogenating ricinoleic acid in an autoclave at 120°C and a hydrogen pressure of 20 bar with a nickel catalyst. google.com The resulting hydrogenated product is a semi-solid, wax-like material. nih.gov An alternative approach, known as catalytic transfer hydrogenation (CHT), can be performed at ambient temperature and pressure, offering a less energy-intensive route. nih.gov

Oxidation and Hydrolysis of Cyclododecanone Derivatives

An alternative synthetic pathway to this compound begins with 2-hexylcyclododecanone. penpet.comatamanchemicals.com This multi-stage process involves the oxidation of the cyclododecanone derivative, followed by hydrolysis. penpet.com

In the first step, 2-hexylcyclododecanone is oxidized using a mixture of peracetic acid and permaleic acid in a solvent such as methylene (B1212753) chloride. atamankimya.comatamanchemicals.comnih.gov This oxidation step results in the formation of the lactone of this compound. atamanchemicals.comnih.gov Subsequently, this lactone undergoes alkaline hydrolysis to open the ring structure, which upon acidification, yields this compound. atamankimya.comatamanchemicals.comnih.gov

Radical-Chain Mechanisms in Synthesis

Radical-chain mechanisms are integral to the synthesis of the precursors used in the cyclododecanone-based route. atamanchemicals.comnih.gov Specifically, the formation of acylcyclododecanones, such as 2-hexylcyclododecanone, is achieved through the addition of cyclododecanone to the double bond of a corresponding 1-alkene. nih.gov This addition reaction proceeds via a radical-chain mechanism, which is initiated by organic peroxides. nih.govcir-safety.org

Enzymatic Synthesis and Biocatalysis

Enzymatic and biocatalytic methods represent a greener and more selective alternative to traditional chemical synthesis. These routes leverage the specificity of enzymes, particularly lipases, to catalyze the formation of 12-HSA and its derivatives under milder reaction conditions.

Lipase-Catalyzed Routes (e.g., Candida antarctica Lipase (B570770) B)

Lipases are widely employed as biocatalysts for the synthesis of 12-HSA esters and polyesters due to their high efficiency and selectivity. researchgate.netwur.nl Among the most effective and commonly used is the lipase B from Candida antarctica (CALB), often in its immobilized form, Novozym 435. researchgate.netwiley.commdpi.com CALB has demonstrated high activity in catalyzing the esterification of 12-HSA with various alcohols and fatty acids. chemrxiv.orgacs.org

Research has shown that CALB can be used for the polycondensation of this compound to produce high molecular weight polyesters. wiley.comresearchgate.net For example, high-purity mono- and di-esters of polyethylene (B3416737) glycol have been synthesized with this compound using immobilized CALB in solvent-free conditions, achieving isolated yields between 77% and 87%. researchgate.net This lipase is also effective in producing estolides, which are oligomers formed by the intermolecular esterification of the hydroxyl group of one fatty acid with the carboxyl group of another. mdpi.com Studies have also explored a chemo-enzymatic strategy where hydratase enzymes first generate hydroxy fatty acids from unsaturated fatty acids, which are then esterified by the secondary alcohol-specific Candida antarctica lipase A (CALA) to form a diverse range of FAHFA (fatty acid esters of hydroxy fatty acids) analogs. acs.org

Optimization of Reaction Conditions for Enzymatic Esterification

The efficiency of lipase-catalyzed esterification is highly dependent on various reaction parameters. Optimization of these conditions is critical for maximizing product yield and reaction rate. Key factors include the choice of solvent, substrate molar ratio, temperature, and enzyme concentration.

The type of organic solvent used can significantly influence conversion rates. Studies on the esterification of dihydroxystearic acid found that conversion percentages were higher in organic solvents with a log P value (a measure of solvent polarity) between 2.0 and 4.0. researchgate.net

| Solvent | Log P | Conversion with Novozym 435 (%) |

|---|---|---|

| Acetone | -0.23 | 75.7 |

| DMF | -0.1 | 3.4 |

Table based on data for the esterification of dihydroxystearic acid, indicating solvent effects on lipase activity. researchgate.net

The molar ratio of the substrates is another crucial factor. In the synthesis of palmitic acid esters of this compound (12-PAHSA) using CALA, increasing the ratio of palmitic acid to 12-HSA significantly improved the yield, achieving a conversion of 95.1% at a 10:1 mass ratio. chemrxiv.org Similarly, for the enzymatic synthesis of tri-(12-hydroxy stearoyl)-glycerol, an optimal molar ratio of 12-HSA to glycerol (B35011) was found to be 3:1. scirp.org

Temperature also plays a vital role. While some lipases function well at moderate temperatures (30-60°C), others, like CALA, have been shown to be active at temperatures as high as 90°C. acs.orgsmolecule.com The optimization of reaction conditions for the synthesis of THS-glycerol identified a reaction temperature of 85°C, just above the melting point of 12-HSA, as optimal. scirp.org

| Product | Enzyme | Key Optimized Condition | Result | Reference |

|---|---|---|---|---|

| 12-PAHSA | CALA | PA/12-HSA mass ratio of 10:1 | 95.1% conversion | chemrxiv.org |

| Tri-(12-hydroxy stearoyl)-glycerol | Lipozyme RMIM | Temperature of 85°C | Optimal synthesis | scirp.org |

| 12-HSA Ethyl Ester | Immobilized Lipases | Reaction time of 5 hours | 72-85% conversion | smolecule.com |

Temperature and Vacuum Influence on Conversion

Temperature and vacuum are critical process parameters that significantly influence the reaction rate, conversion efficiency, and final product purity in the synthesis of this compound. The optimal conditions depend heavily on the chosen synthetic route, whether it is a high-temperature chemical process or a milder biocatalytic reaction.

In chemical synthesis, particularly the hydrogenation of ricinoleic acid or castor oil to produce 12-HSA, elevated temperatures are standard. For example, the hydrogenation of castor oil is often performed at temperatures up to 180°C using a nickel catalyst. google.com A more specific process involves the hydrogenation of ricinoleic acid at 120°C and 20 bar hydrogen pressure in the presence of a nickel catalyst, followed by filtration and drying. google.com Another example details heating 12-HSA with various alcohols at 145-150°C to produce estolide esters. gsartor.org While higher temperatures increase reaction rates, they also carry the risk of side reactions, such as dehydration of the hydroxyl group, which can lead to impurities. smolecule.comgoogle.com

Enzymatic syntheses, by contrast, are conducted under much milder temperature conditions to preserve the catalyst's activity. The lipase-catalyzed esterification of 12-HSA with fatty alcohols has been optimized at 65 ± 2°C, which is sufficient to achieve high yields (82-90%) without causing thermal degradation of the enzyme or substrates. dss.go.th Research into the synthesis of 12-HSA copolymers using immobilized lipase highlights the energy-saving benefits of lower reaction temperatures compared to conventional chemical methods. google.comgoogle.com

The application of a vacuum is a recurring theme across various synthetic methods for 12-HSA, primarily to remove volatile substances and drive the reaction to completion. In both chemical and enzymatic esterification reactions, removing the water byproduct under reduced pressure is essential for achieving high conversion rates. dss.go.thgsartor.org For instance, in the synthesis of hydroxy stearates, applying a pressure of 2–5 mm Hg was a key condition. dss.go.th Furthermore, vacuum is almost universally applied during the final purification stage. After the primary reaction, the product is often dried under vacuum (e.g., at 90°C) to remove residual solvents, water, or unreacted volatile materials, ensuring the desired purity and stability of the final 12-HSA product. google.comgoogle.comgsartor.org

Table 2: Influence of Temperature and Vacuum on 12-HSA Synthesis

| Synthetic Step | Temperature Range | Vacuum Application | Purpose & Outcome |

|---|---|---|---|

| Chemical Hydrogenation | 120°C - 180°C google.com | Not primary, but used in drying. | High conversion of ricinoleic acid to 12-HSA. |

| Chemical Esterification | 145°C - 150°C gsartor.org | Yes, for water removal. | Drives reaction to produce estolides. |

| Enzymatic Esterification | 65 ± 2°C dss.go.th | Yes (2-5 mm Hg) dss.go.th | High yield (82-90%) under mild conditions, prevents degradation. |

| Product Drying | 80°C - 100°C google.com | Yes (e.g., -0.09 MPa) scispace.com | Removes residual volatiles, ensures high purity of final product. |

Regiospecificity and Stereochemical Control in Biocatalytic Processes

Biocatalytic methods for producing this compound offer significant advantages in terms of specificity, stemming from the inherent properties of enzymes. This includes both regiospecificity—the control over the position of a chemical modification—and stereochemical control, which dictates the three-dimensional arrangement of atoms.

The primary route to 12-HSA involves the hydrogenation of ricinoleic acid (cis-12-hydroxy-9-octadecenoic acid), which is the main fatty acid component of castor oil. researchgate.netnih.gov Since naturally occurring ricinoleic acid is predominantly the (R)-enantiomer, its hydrogenation directly yields (R)-12-hydroxystearic acid. nih.gov This process inherently provides excellent stereochemical control, producing an enantiomerically enriched product without the need for complex asymmetric synthesis or chiral resolution steps. The chirality at the C-12 position is known to be a critical factor influencing the self-assembly properties of 12-HSA, making this stereochemical purity highly desirable for applications like organogelators. researchgate.net

Enzymes, particularly lipases, exhibit high levels of specificity which can be exploited in reactions involving 12-HSA. Lipases can selectively catalyze reactions at either the carboxyl group or the hydroxyl group. In esterification or polycondensation reactions, the enzyme's active site dictates the reaction's course. For example, lipase B from Candida antarctica (often immobilized as Novozym 435) is frequently used for its efficiency in catalyzing ester bond formation involving 12-HSA. google.comwur.nlgoogleapis.com

While the hydrogenation of ricinoleic acid controls the stereochemistry at the C-12 position, other biocatalytic processes focus on introducing a hydroxyl group onto a stearic acid backbone. However, most known fatty acid hydratases are specific for the C-9/C-10 position, producing 10-hydroxystearic acid from oleic acid. gsartor.orgd-nb.info The enzymatic hydroxylation of oleic acid at the C-12 position to produce ricinoleic acid (a precursor to 12-HSA) is catalyzed by specific hydroxylases found in plants like Ricinus communis (castor bean). mdpi.com

Kinetic resolution using lipases has also been explored for separating enantiomers of various hydroxystearic acids. Studies on lipases from Candida antarctica (CALB) and Pseudomonas cepacia show that these enzymes can differentiate between enantiomers during acylation, although the enantiomeric excess achieved for hydroxystearic acids with the hydroxyl group in the middle of the chain can be modest. gsartor.org For 12-HSA, the substrate specificity of lipases is a key area of research, with studies screening various lipases to find the most active and selective candidates for specific transformations, such as the synthesis of FAHFAs. acs.orgchemrxiv.org

Combined Enzymatic and Chemical Approaches

A highly effective and increasingly favored method for the production of this compound involves a hybrid approach that combines the advantages of both enzymatic catalysis and conventional chemical synthesis. This two-step process typically uses an enzymatic reaction for the initial hydrolysis step, followed by a chemical hydrogenation step. whiterose.ac.ukgoogle.comgoogle.com

The process begins with castor oil, which is primarily composed of triglycerides of ricinoleic acid. google.com

Enzymatic Hydrolysis: In the first step, the castor oil is hydrolyzed to break the ester bonds of the triglycerides and release free ricinoleic acid and glycerol. This reaction is catalyzed by lipases under mild conditions. whiterose.ac.ukgoogle.com The use of enzymes at this stage is advantageous because it avoids the harsh conditions (high temperatures and pressures) and high salt waste streams associated with traditional chemical saponification. google.com The enzymatic process can be performed at temperatures between 15°C and 50°C, which preserves the temperature-sensitive ricinoleic acid and prevents the formation of unwanted by-products like dimers and polymers that can occur under high-temperature chemical hydrolysis. google.comgoogle.com After the reaction, the enzyme and the glycerol byproduct are separated from the ricinoleic acid-rich hydrolysate. whiterose.ac.ukgoogle.com

Chemical Hydrogenation: In the second step, the isolated ricinoleic acid is subjected to catalytic hydrogenation. whiterose.ac.ukgoogle.com This reaction saturates the carbon-carbon double bond (at the C-9 position) of ricinoleic acid to yield this compound. This step is typically carried out using a metal catalyst, such as nickel or palladium, under hydrogen pressure. google.comnih.gov A documented example uses a nickel catalyst at 120°C and 20 bar hydrogen pressure for 1 hour. google.com Another variation uses a palladium-on-carbon catalyst at 90°C and 150 bar hydrogen pressure for 3 hours. google.com

This combined approach is considered more economical and ecologically sound than purely chemical methods. whiterose.ac.uk Key benefits include:

Higher Purity: The mild conditions of the enzymatic hydrolysis step lead to a cleaner ricinoleic acid intermediate with fewer by-products, resulting in a final 12-HSA product of higher purity. google.comgoogle.com

Isolation of an Intermediate: This process allows for the isolation of high-purity ricinoleic acid, which is itself a valuable chemical intermediate for other applications. This is not possible in traditional methods that hydrogenate the entire castor oil triglyceride before hydrolysis. google.com

Improved Sustainability: The process operates under more energy-efficient conditions and reduces the production of chemical waste, particularly the salt-laden wastewater from alkaline saponification. google.com

Advanced Chemical Modifications and Derivative Synthesis

Esterification Reactions and Oligomerization

12-Acryloyloxystearic acid is synthesized for its application in creating environmentally friendly lubricant detergents. scispace.com The synthesis involves an esterification reaction between 12-hydroxystearic acid and acrylic acid. scispace.com Key reaction conditions, including the molar ratio of reactants, catalyst amount, temperature, and time, are optimized to achieve a high-quality product. researchgate.net

In a typical synthesis, p-toluenesulfonic acid is used as a catalyst. scispace.com The reaction is conducted under a vacuum at elevated temperatures to facilitate the removal of water, a byproduct of the esterification, thereby driving the reaction towards completion. scispace.com The process is monitored by measuring the acid value of the product until it reaches the desired range, typically 155-160 mgKOH/g. scispace.com Following the reaction, the product is washed with distilled water to remove the catalyst and any unreacted acrylic acid. scispace.com

The resulting 12-acryloyloxystearic acid can then be used to prepare magnesium 12-acryloyloxy stearate (B1226849) detergent. scispace.com The presence of the acryloyloxy group in the this compound molecule has been shown to significantly improve the quality of the resulting lubricant detergent. researchgate.net

Table 1: Optimized Reaction Conditions for 12-Acryloyloxystearic Acid Synthesis

| Parameter | Optimized Value |

| Molar Ratio (this compound:acrylic acid) | 1:1.5 |

| Catalyst | p-toluenesulfonic acid |

| Catalyst Dosage | 0.5% |

| Esterification Temperature | 70 ℃ |

Data sourced from Wang et al., 2015. scispace.com

Estolides are oligomeric fatty acids that are formed by the intermolecular esterification of hydroxy fatty acids. mdpi.com The secondary ester linkage is formed when the carboxylic acid group of one fatty acid molecule reacts with the hydroxyl group on the alkyl backbone of another. semanticscholar.org this compound is a common precursor for the synthesis of estolides. csic.es

The synthesis of estolides from hydroxylated fatty acids can be achieved through various catalytic methods. semanticscholar.orgcsic.es Acid catalysts are frequently employed to promote the condensation reaction. nih.gov The properties of the resulting estolides, such as viscosity and pour point, are influenced by the degree of oligomerization and the nature of the fatty acids used. csic.es These compounds have found applications in cosmetics and as biodegradable lubricants. semanticscholar.orgnih.gov Research has focused on the synthesis and characterization of estolides derived from various hydroxy fatty acids, including this compound, to understand the relationship between their molecular structure and physicochemical properties. dntb.gov.ua

Poly(12-hydroxystearate) (PHS), also referred to as poly-12-hydroxy stearic acid (PTHSA), is a polyester (B1180765) synthesized from this compound. researchgate.net The production of PHS involves a self-condensation polymerization reaction where the hydroxyl group of one monomer molecule reacts with the carboxyl group of another. This process can be catalyzed to achieve higher molecular weights. The resulting polymer can be further modified, for example, by esterification with polyols like pentaerythritol (B129877) to create polymeric hyperdispersants. researchgate.net These hyperdispersants are utilized in the preparation of overbased calcium oleate (B1233923) detergents to enhance their total base number. researchgate.net

The depolymerization of polyesters like PHS can be achieved through chemical recycling processes, breaking the polymer down into its constituent monomers or other valuable small molecules. nih.gov Common methods for polyester depolymerization include hydrolysis, alcoholysis, and acidolysis, often carried out at elevated temperatures and pressures, sometimes with the aid of a catalyst. nih.gov For instance, the depolymerization of polyesters like poly(lactic acid) (PLA) and poly(3-hydroxybutyrate) (PHB) has been successfully demonstrated using bio-based alcohols in the presence of an acid catalyst, yielding the corresponding alkyl ester monomers. nih.gov A similar approach could be applied to PHS to recover this compound or its esters.

Poly(ester-anhydrides) are a class of biodegradable polymers that can be synthesized from hydroxy acids and cyclic anhydrides. huji.ac.ilacs.org These polymers are of interest for applications such as controlled drug delivery due to their biocompatibility and tunable degradation rates. huji.ac.ilnih.gov The synthesis involves a two-step process. First, a diacid monomer is formed through the esterification reaction between the hydroxyl group of the hydroxy acid and a cyclic anhydride (B1165640). nih.gov In the case of this compound and phthalic anhydride, this results in the formation of hydroxystearic acid phthalate (B1215562) (HSAP). nih.gov

The second step is the polymerization of these diacid monomers. nih.gov This is typically achieved through melt condensation, where the diacid is reacted with an activating agent like acetic anhydride, followed by heating under vacuum to form the polyanhydride linkages. huji.ac.ilacs.org The resulting polymer, Poly(hydroxystearic acid phthalate) (PHSAP), has an alternating ester-anhydride architecture. nih.gov The presence of the hydrophobic side chains from the this compound and the phenyl moieties from the phthalic anhydride can enhance the stability of the polymer by hindering hydrolytic cleavage of the anhydride bonds. huji.ac.ilnih.gov

Table 2: Synthesis of Poly(hydroxystearic acid phthalate) (PHSAP)

| Step | Reactants | Conditions | Product |

| 1. Monomer Synthesis | This compound, Phthalic Anhydride | Esterification | Hydroxystearic acid phthalate (HSAP) |

| 2. Polymerization | HSAP, Acetic Anhydride | Melt Condensation (140 °C, vacuum) | Poly(hydroxystearic acid phthalate) (PHSAP) |

Synthesis of Amphiphilic Derivatives

Amphiphilic derivatives of this compound can be synthesized by attaching a hydrophilic head group, such as a sugar molecule, to the hydrophobic fatty acid tail. acs.org These sugar-based surfactants are of interest due to their potential for low toxicity and biodegradability, making them suitable for applications in pharmaceuticals and cosmetics. uc.pt

The synthesis of these surfactants typically involves the coupling of a suitably protected sugar derivative with (R)-12-hydroxystearic acid. acs.org For example, a hydrophilic head group can be prepared from glucose, and then coupled with the fatty acid using a coupling reagent. acs.org The hydroxyl group at the 12-position of the stearic acid tail can be left free or further acylated to modify the surfactant's properties. acs.org The final step involves the deprotection of the sugar moiety to yield the amphiphilic surfactant. acs.org The resulting nonionic surfactants exhibit surface-active properties and can self-assemble into micelles in aqueous solutions. acs.org

Polyethylene (B3416737) Glycol (PEG) Esters and Block Polymers

The esterification of this compound with polyethylene glycol (PEG) yields amphiphilic molecules with significant surfactant properties. These PEG esters can be synthesized as both mono- and di-esters. One method employs enzymatic catalysis with immobilized Candida antarctica lipase (B570770) B, which allows for solvent-free reaction conditions and drives the reaction to completion by removing water under vacuum, achieving isolated yields between 77% and 87%. girnarindustries.com

| Copolymer Composition (PHSA-PEG) | PEG Weight % | Solubility |

| (A-COO)₂-B Type | > 65% | Water-soluble atamankimya.com |

| (A-COO)₂-B Type | < 40% | Soluble in aliphatic hydrocarbons atamankimya.com |

| (A-COO)₂-B Type | 30% | Soluble in hydrocarbon oils atamankimya.com |

These copolymers can be synthesized in a two-stage process. First, 12-HSA is self-condensed via interesterification to form a complex monocarboxylic acid (PHSA) of a desired molecular weight, typically around 1500-2000 g/mol . atamankimya.com Subsequently, this PHSA block is reacted with a specific polyethylene glycol to form the final A-B-A type block copolymer. atamankimya.com These amphiphilic block copolymers are investigated for their self-assembly properties and potential use in emulsion formulations. atamanchemicals.com

Nitrogen-Containing Amides and Amines

The carboxylic acid group of 12-HSA can be converted into nitrogen-containing functional groups, such as amides and amines, to create potent organogelators. google.com The synthesis involves reacting 12-HSA with various amines to form primary, secondary, or tertiary amides, which can then be reduced to the corresponding amines. google.comnih.govnih.gov

These derivatives have been shown to be highly efficient low molecular-mass organogelators (LMOGs), capable of gelling a variety of organic liquids at concentrations of less than 1 wt%. google.com The gelation efficiency is compared with derivatives of stearic acid (which lacks the C12-hydroxyl group), demonstrating the crucial role of the hydroxyl group in the self-assembly and gelation process. google.com The formation of the amide linkage, which is a stable and structurally rigid bond, is key to the formation of these materials. nih.gov

Research Findings on 12-HSA Amide and Amine Gelators

| Derivative Type | Key Feature | Gelation Property |

|---|---|---|

| Primary Amides | Unsubstituted nitrogen terminus | Efficient gelator in various organic liquids. google.com |

| Secondary Amides | N-alkyl substituted (methyl, ethyl, etc.) | Gelation efficiency varies with alkyl chain length. google.com |

This compound Succinate (B1194679) (HSAS) Derivatives

The modification of this compound with dicarboxylic acids, such as succinic acid, is an area of interest for creating functional derivatives. While detailed studies on the specific synthesis and characterization of this compound succinate (HSAS) are not extensively detailed in the available research, related compositions have been explored. For instance, skin conditioning formulations have been developed that combine 12-HSA with dicarboxylic acids, including succinic acid, to achieve desired physical and chemical properties. penpet.com This suggests a potential for esterification reactions between the hydroxyl group of 12-HSA and one of the carboxyl groups of succinic acid to form ester-linked derivatives with a remaining free carboxylic acid group for further functionalization or to impart specific solubility characteristics.

Amphiphilic Peptides for Supramolecular Assembly

This compound serves as an effective hydrophobic tail in the design of peptide amphiphiles (PAs), which are molecules that self-assemble into well-defined nanostructures in aqueous environments. These PAs typically consist of a hydrophobic alkyl component (the 12-HSA moiety) covalently linked to a short, hydrophilic peptide sequence. google.com

The self-assembly process is driven by a combination of hydrophobic collapse of the 12-HSA tails and hydrogen bonding between the peptide backbones, often leading to the formation of β-sheets. This interplay results in supramolecular structures such as nanofibers, ribbons, or hydrogels. google.com

In one study, new amphiphilic scaffolds were synthesized by appending 12-HSA to the N-terminus of peptides. These molecules demonstrated a remarkable ability to form hydrogels selectively in the presence of hydrogen halides (HCl/HBr), suggesting a role for the halide derivative of the amphiphile in driving the self-assembly mechanism. This highlights a potential application for these materials in the selective entrapment of toxic chemicals.

Copolymerization Studies

The bifunctional nature of this compound, possessing both a hydroxyl and a carboxylic acid group, makes it an ideal monomer for polycondensation reactions to form polyesters. chempri.comgoogle.com

Copolymers with Long-Chain Hydroxy Acids

Copolymers of this compound and other long-chain hydroxy acids, such as 12-hydroxy dodecanoic acid, have been synthesized to create novel biodegradable thermoplastic elastomers. chempri.com A key method for this synthesis is the use of an immobilized lipase as a catalyst, which allows for the reaction to proceed at lower temperatures than traditional chemical polymerization. chempri.com

This enzymatic approach facilitates the production of high weight-average molecular weight (Mw > 20,000 g/mol ) copolymers, which is crucial for achieving desirable mechanical properties like flexibility and rubber-like elasticity. chempri.com The properties of the resulting elastomer can be precisely controlled by adjusting the molar ratio of the two hydroxy acid monomers. chempri.com

Properties of 12-HSA Copolymers with Long-Chain Hydroxy Acids

| Property | Finding | Source |

|---|---|---|

| Synthesis Method | Esterification/transesterification using immobilized lipase catalyst. | chempri.com |

| Molecular Weight | High weight-average molecular weight (>20,000 g/mol ) is achievable. | chempri.com |

| Mechanical Properties | Can be tailored to create thermoplastic elastomers with varying flexibility and strength. | chempri.com |

| Biodegradability | The resulting copolyesters exhibit excellent biodegradability (approx. 60% degradation in 40 days). | chempri.com |

Biodegradable Copolyesters from Renewable Resources

The synthesis of copolyesters from this compound aligns with the growing demand for biodegradable polymers derived from renewable resources. chempri.com As 12-HSA is produced from castor oil, it represents a non-petroleum-based feedstock for the polymer industry. chempri.com

The copolyesters formed by polymerizing 12-HSA with other renewable monomers, such as long-chain hydroxy acids synthesized from plant-based seed oils, are part of a class of aliphatic polyesters. chempri.com These materials are drawing significant attention because their ester bonds can be cleaved by microorganisms, allowing them to biodegrade in the environment. The resulting copolymers are not only biodegradable but also chemically recyclable, offering a sustainable alternative to conventional petroleum-based elastomers. chempri.com

Supramolecular Chemistry and Self Assembly Phenomena

Mechanisms of Organogelation and Hydrogelation

The gelation process, whether in organic (organogelation) or aqueous (hydrogelation) media, is initiated by a change in conditions, such as cooling a heated solution. This change induces supersaturation, causing the 12-HSA molecules to aggregate and form crystalline structures that evolve into a macroscopic gel.

The gel structures formed by 12-HSA are primarily Self-Assembled Fibrillar Networks (SAFiNs). researchgate.netmdpi.com The process begins with the self-assembly of 12-HSA molecules into one-dimensional, high-aspect-ratio crystalline fibers or ribbons due to specific, noncovalent intermolecular interactions. researchgate.netkek.jp As these fibers grow, they reach a point of entanglement and interaction, forming junction zones that create a three-dimensional network. researchgate.net This network effectively traps the solvent within its interstitial spaces, leading to the formation of a stable, macroscopic gel. mdpi.comuni-halle.de The morphology of these networks, including fiber dimensions and branching, is influenced by factors like solvent type and the cooling rate during gel formation. acs.orgmdpi.com

The self-assembly of 12-HSA is driven by a combination of non-covalent interactions.

Hydrogen Bonding: This is the primary directional force. Hydrogen bonds form between the carboxylic acid groups of two 12-HSA molecules, creating head-to-head dimers. rsc.org Crucially, a second hydrogen-bonding network forms between the hydroxyl (-OH) groups on the 12th carbon of adjacent molecules, promoting the longitudinal, one-dimensional growth necessary for fiber formation. researchgate.netrsc.orgdoi.org

| Interaction Type | Participating Molecular Groups | Role in Self-Assembly | Reference |

|---|---|---|---|

| Hydrogen Bonding | Carboxylic acid groups (-COOH) | Formation of head-to-head dimers | rsc.org |

| Hydrogen Bonding | Hydroxyl groups (-OH) at C12 | Promotes 1D growth into long fibers | researchgate.netrsc.org |

| Van der Waals Forces | Alkyl chains (-C17H34-) | Stabilizes the packing of molecules within the fibers | researchgate.net |

The specific placement of the hydroxyl group and the molecule's chirality are critical determinants of 12-HSA's gelating ability.

The position of the hydroxyl group along the fatty acid chain is paramount. The location at the 12th carbon is particularly effective for forming the intermolecular hydrogen bonds that drive the assembly into elongated fibers. researchgate.netresearchgate.net Studies comparing 12-HSA with its isomers, such as (R)-9-hydroxystearic acid and (R)-10-hydroxystearic acid, show that 12-HSA is a superior organogelator, indicating that the C12 position provides an optimal geometry for the hydrogen-bonding network required for extensive fibrillar growth. mdpi.com

Chirality also plays a significant role. Enantiomerically pure (R)- or (S)-12-HSA is a much more efficient gelator than its racemic (DL) mixture. rsc.orgresearchgate.net Optically pure 12-HSA assembles into well-defined, high-aspect-ratio fibers. In contrast, the racemic mixture tends to form platelet-like crystals that are less effective at creating an entangled network, thus preventing gelation at low concentrations. rsc.orgresearchgate.net

| Property | Enantiopure 12-HSA | Racemic 12-HSA | Reference |

|---|---|---|---|

| Gelation Efficiency | High (gels at <1.0 wt%) | Low (does not gel below 2 wt%) | rsc.orgresearchgate.net |

| Assembled Morphology | High aspect ratio fibers | Platelet-like crystals | rsc.org |

| Molecular Arrangement | H-bonding network along transverse axis promotes longitudinal growth | In-plane H-bonded dimers prevent longitudinal growth | rsc.org |

While 12-HSA itself has a fixed C18 chain, studies on its derivatives demonstrate the importance of the alkyl chain length. Research on a series of 12-HSA derivatives with varying alkyl chain lengths shows a direct influence on the thermal stability and supramolecular structure of the resulting organogels. x-mol.com Modifications to the chain can alter the balance of van der Waals forces, affecting molecular packing and, consequently, the mechanical and thermal properties of the gel network. Generally, longer alkyl chains in related gelators can enhance gel stability due to increased van der Waals interactions. acs.org

Rheological and Structural Characterization of Gels

Rheology provides insight into the mechanical properties of 12-HSA gels, quantifying their solid-like and liquid-like behavior. These gels are typically classified as elastoplastic or viscoelastic materials. acs.orgresearchgate.net

Dynamic viscoelastic measurements are used to characterize the mechanical strength of the gel network. In these tests, an oscillating stress is applied to the sample, and the resulting strain is measured. This allows for the determination of the storage modulus (G′), which represents the elastic (solid-like) component, and the loss modulus (G″), which represents the viscous (liquid-like) component.

For a 12-HSA organogel, the storage modulus is significantly higher than the loss modulus (G′ > G″) within the linear viscoelastic range, confirming the formation of a stable, solid-like gel structure. mdpi.comspkx.net.cn The point at which the structure begins to break down under increasing stress is known as the yield stress, a key parameter indicating the gel's mechanical strength. mdpi.com The flow behavior of these gels is often pseudoplastic, meaning their viscosity decreases as the shear rate increases. Furthermore, some 12-HSA organogels exhibit thixotropy, a time-dependent recovery of their viscoelastic properties after the cessation of high shear, which is a valuable property in many applications. acs.orgacs.org

| Rheological Parameter | Description | Typical Observation in 12-HSA Gels | Reference |

|---|---|---|---|

| Storage Modulus (G′) | Measure of the elastically stored energy; represents the solid-like behavior. | Significantly greater than G″ in the gel state. | mdpi.comspkx.net.cn |

| Loss Modulus (G″) | Measure of the energy dissipated as heat; represents the liquid-like behavior. | Significantly lower than G′ in the gel state. | mdpi.comspkx.net.cn |

| Yield Stress (τy) | The minimum stress required to initiate flow or cause structural breakdown. | Exhibits a clear yield stress, the value of which correlates with gel strength. | mdpi.comacs.orgresearchgate.net |

| Thixotropy | Time-dependent decrease in viscosity under shear, followed by recovery upon resting. | Observed in some organogels, allowing for structural recovery after shear. | acs.orgacs.org |

Sol-Gel and Gel-Sol Phase Transition Temperatures

The transition between the liquid (sol) and solid-like (gel) states in 12-HSA systems is thermally reversible. kek.jp The specific temperatures for these transitions are highly dependent on the solvent, the concentration of 12-HSA, and the presence of other substances.

In aqueous systems, the transition temperature can be finely tuned. For instance, in aqueous mixtures with stearic acid, the threshold temperature for the transition from multilamellar self-assemblies to micelles varies between 20°C and 50°C, depending on the molar ratio of 12-HSA to stearic acid. nih.gov A pure 12-HSA aqueous system, solubilized with ethanolamine (B43304), demonstrates a transition from multilamellar tubes to micelles at approximately 35°C. nih.gov

In organogels, the transition temperatures are also solvent-dependent. Studies have shown a distinction between transparent gels, typically formed in solvents with phenyl groups like toluene (B28343) and xylene, and turbid or opaque gels formed in hydrocarbon solvents such as hexane (B92381) and dodecane (B42187). kek.jp The fibrillary network in dodecane gels is denser than in toluene gels, which influences their thermal properties. kek.jp

Below is a table summarizing the gel-sol transition temperatures (Tgel) for 12-HSA in different solvent systems as reported in various studies.

| Solvent System | 12-HSA Concentration | Transition Temperature (°C) | Notes |

|---|---|---|---|

| Aqueous (pure 12-HSA with ethanolamine) | 2 wt% | ~35 | Transition from multilamellar tubes to micelles. |

| Aqueous (mixed with Stearic Acid) | 2 wt% total fatty acid | 20 - 50 | Temperature depends on the molar ratio of 12-HSA to Stearic Acid. |

| Toluene | 3 wt% | Forms transparent gel at room temp. | Specific Tgel not provided in the source. |

| Dodecane | 3 wt% | Forms opaque gel at room temp. | Specific Tgel not provided in the source. |

Microstructure Analysis of Fibrillar Networks

The mechanical and physical properties of 12-HSA gels are intrinsically linked to the microstructure of their fibrillar networks. These networks consist of self-assembled fibers that entangle to form a three-dimensional matrix capable of trapping large volumes of solvent. mdpi.com

Microscopic analysis reveals that the common features of these networks are fibers or spherulitic aggregates. mdpi.comacs.org The dimensions and morphology of these structures are influenced by the cooling protocol used during gel preparation; for example, spherulitic objects are generally formed, with their size depending on whether a fast or slow cooling process is employed. acs.orggeorgetown.edu Spherulitic microstructures, resulting from high cooling rates, tend to have higher oil-binding capacity. researchgate.net In contrast, fibers are typically obtained in apolar solvents under slow cooling rates and are associated with gels exhibiting better mechanical properties. mdpi.com

Thixotropic Properties of Organogels

Thixotropy is a time-dependent shear thinning property where certain gels, when subjected to stress (e.g., shaking or shearing), become fluid, and then return to their gel-like state upon standing. Organogels derived from (R)-12-hydroxystearic acid have been noted to exhibit unusual and highly efficient thixotropic behavior. acs.org

Research has shown that these gels can recover a significant portion of their viscoelasticity within seconds after the cessation of excessive strain shearing. acs.org This recovery rate is reported to be at least an order of magnitude faster than for other organogels that are based on a crystalline fibrillar network. acs.org This rapid recovery points to a robust and dynamic self-assembly process, where the fibrillar network can be disrupted and then quickly re-form, a property of significant interest for applications requiring both stability at rest and flowability under stress. researchgate.net

Solvent Interactions and Gelation Efficiency

The ability of 12-HSA to form a gel is not universal across all liquids; it is highly dependent on the specific molecular interactions between the 12-HSA molecules (gelator-gelator interactions) and between the 12-HSA and the solvent molecules (gelator-solvent interactions). A delicate balance is required: if the solubility is too high, the 12-HSA molecules will remain dissolved in the solution, while if it is too low, they will precipitate out. Gelation occurs in an intermediate range of solubility.

Gelation in Aqueous and Non-Aqueous Media

12-HSA demonstrates versatile self-assembly behavior in both water-based (aqueous) and organic solvent-based (non-aqueous) systems, though the resulting structures are markedly different.

Non-Aqueous Media: In a wide variety of organic solvents, particularly apolar ones like hydrocarbons and oils, 12-HSA acts as a classic organogelator. kek.jpdoi.org It self-assembles into the fibrillar networks described previously, creating thermally reversible organogels. kek.jp The type of gel (transparent or opaque) depends on the solvent quality, with hydrocarbon solvents like dodecane producing opaque gels and aromatic solvents like toluene yielding transparent ones. kek.jp

Aqueous Media: In aqueous solutions, the behavior of 12-HSA is more akin to that of a surfactant. Due to the insolubility of its long hydrocarbon tail in water, its self-assembly is driven by the hydrophobic effect. To achieve solubility, a base such as ethanolamine is typically used to deprotonate the carboxylic acid head, rendering it a negatively charged carboxylate. mdpi.com Under these conditions, 12-HSA does not form fibrillar networks that encompass the entire volume. Instead, it forms distinct, highly ordered supramolecular structures such as twisted ribbons or, more notably, multilamellar tubes. researchgate.netnih.govmdpi.com These tubes consist of several stacked bilayers of 12-HSA molecules separated by water, which then roll up into structures that can be micrometers in diameter and tens of micrometers long. researchgate.netnih.gov

Impact of Surfactant Addition on Gelation

The interplay between 12-HSA and surfactants is complex, as 12-HSA itself can exhibit surfactant-like properties. Recent research has explored systems where 12-HSA functions simultaneously as a gelling agent for both an oil and a water phase, and as the surfactant stabilizing the interface between them. diva-portal.orgnih.gov

In these novel organohydrogel emulsions, 12-HSA demonstrates the ability to structure both the oil and water phases through its self-assembly into crystalline networks. diva-portal.orgnih.gov The stability and unique rheological properties of these emulsions are attributed to the presence of these self-assembled structures in both liquid phases. nih.gov This process relies on an in-situ surfactant transfer mechanism, where 12-HSA molecules arrange at the oil-water interface to reduce interfacial tension, effectively acting as a surfactant, while also forming gel networks within the bulk phases. diva-portal.orgnih.gov This dual functionality allows for the creation of stable, gelled emulsions with a very simple formulation, using only a low concentration of 12-HSA. diva-portal.org The properties of these emulsions can be tuned by varying the composition. nih.gov

Biomedical and Pharmaceutical Research Applications

Controlled Drug Delivery Systems

12-Hydroxystearic acid (12-HSA) has emerged as a significant compound in pharmaceutical research, particularly for its application in creating advanced drug delivery systems. Its unique chemical structure allows it to act as a low-molecular-weight gelator, capable of forming structured systems for the controlled release of therapeutic agents. These systems are being explored for various routes of administration, including injectable subcutaneous implants and oral formulations. nih.govuni-halle.denih.gov

Organogels and Hydrogels as Drug Release Matrices

12-HSA is highly effective at structuring liquid oils into solid-like matrices known as organogels. nih.gov This is achieved through the self-assembly of 12-HSA into a crystalline, three-dimensional fibrillar network that entraps the oil phase. nih.govgeorgetown.edu These organogels serve as excellent matrices for the controlled delivery of a wide array of drug molecules. nih.gov The strength and stability of the gel can be tuned by altering the concentration of 12-HSA; an increase in its concentration leads to a stronger gel with higher storage (G') and loss (G'') moduli. nih.gov

Aqueous suspensions of 12-HSA can also exhibit hydrogel behavior due to the entanglement of self-assembled tubular structures, opening possibilities for thermo-responsive drug delivery systems. mdpi.com The versatility of 12-HSA allows for its use in both organogel and hydrogel systems, making it a valuable tool in designing matrices for controlled therapeutic release. nih.govmdpi.comnih.gov

Encapsulation and Release Kinetics of Lipophilic and Hydrophilic Agents

Research has demonstrated the capacity of 12-HSA-based organogels to encapsulate and control the release of both lipophilic (fat-soluble) and hydrophilic (water-soluble) drugs. nih.govnih.gov Studies have utilized model drugs such as lipophilic clotrimazole (B1669251) and ibuprofen (B1674241), and hydrophilic acyclovir (B1169), theophylline (B1681296), and ofloxacin (B1677185) to investigate these properties. nih.govnih.gov

Organogel-loaded drugs consistently show lower in vitro release rates and ex vivo drug permeability compared to corresponding drug solutions. nih.gov For instance, a 12-HSA organogel containing the surfactant polysorbate 80 was able to slow the release of the hydrophilic drug acyclovir by a factor of approximately 2.6 over a 6-hour period. nih.gov Interestingly, the release rates of hydrophilic drugs like theophylline and ofloxacin from soybean oil organogels were found to be significantly slower than those of lipophilic drugs like ibuprofen and antipyrine. nih.gov In vivo studies in rats confirmed these controlled-release properties, where plasma drug concentrations were lower but sustained for up to 10 hours after administration in an organogel formulation compared to a rapid absorption from aqueous suspensions. nih.gov

| Drug | Drug Type | Formulation | Key Findings on Release Kinetics | Source |

|---|---|---|---|---|

| Acyclovir (ACV) | Hydrophilic | 12-HSA T80 organogel | Release slowed by a factor of ~2.6 over 6 hours compared to drug solution. | nih.gov |

| Clotrimazole (CTM) | Lipophilic | 12-HSA organogel | Lower in vitro release rates and ex vivo permeability compared to drug solution. | nih.gov |

| Ibuprofen | Lipophilic | 12-HSA/soybean oil organogel | Sustained release observed; release rate influenced by gel erosion. | nih.govnih.gov |

| Theophylline | Hydrophilic | 12-HSA/soybean oil organogel | Release rate was significantly slower than lipophilic drugs. | nih.gov |

| Ofloxacin | Hydrophilic | 12-HSA/soybean oil organogel | Release rate was significantly slower than lipophilic drugs. | nih.gov |

Biodegradable Polymers for Therapeutic Applications

Beyond its use as a simple gelator, 12-HSA serves as a monomer for the synthesis of biodegradable copolymers with significant potential for industrial and therapeutic applications. google.com Through enzymatic reactions, it is possible to create high molecular weight copolymers of 12-HSA and other long-chain hydroxy acids. google.com These resulting polyesters are noted for their flexibility and excellent biodegradability. google.com

One study demonstrated that a copolymer of 12-hydroxydodecanoic acid and 12-HSA (36 mol%) showed approximately 60% degradation over 40 days, confirming its biodegradable nature. google.com The use of petroleum-free materials like 12-HSA, which can be derived from castor oil, makes these polymers a sustainable option. google.com The development of such biodegradable materials is crucial for creating advanced therapeutic devices, including drug delivery systems (DDS) where the polymer carrier can be safely broken down and resorbed by the body after fulfilling its function. google.comnih.gov

Erosion and Swelling Behavior of Drug Delivery Formulations

The drug release mechanism from 12-HSA-based matrices is closely linked to their swelling and erosion characteristics. nih.govnih.gov Swelling and erosion fronts in hydrophilic matrices can be synchronized to achieve zero-order drug release. nih.gov For 12-HSA organogels, studies show that erosion rates can be modulated by adjusting the composition of the gel. nih.gov For example, the inclusion of surfactants like polysorbate 80 can alter the gel structure and its interaction with aqueous environments, thereby influencing erosion. nih.gov

For poorly water-soluble drugs, matrix erosion is a primary contributor to the release mechanism. nih.govnih.gov Research on ibuprofen release from 12-HSA organogels suggests that the difference in release rates at various 12-HSA concentrations is mainly caused by differences in the erosion rate of the gel matrix. nih.gov During drug release from these organogels, no erosion was noted, indicating that drug diffusion is the primary mechanism for hydrophilic agents. nih.gov The ability to control these physical behaviors is critical for designing formulations with customized and predictable drug release profiles. uni-halle.de

Biological Activity and Interactions

Modulation of Skin Antimicrobial Peptides (AMPs)

Recent research has uncovered a significant biological activity of 12-HSA: its ability to enhance the skin's innate immune defenses. biorxiv.orgresearchgate.netresearchgate.netnih.gov Specifically, 12-HSA has been identified as a potent stimulator of the expression and secretion of antimicrobial peptides (AMPs) from epidermal keratinocytes, the primary cells of the skin's outer layer. biorxiv.orgresearchgate.net

In vitro and ex vivo studies have shown that treating skin cells or skin explants with 12-HSA leads to an increased expression of several AMP genes. researchgate.netcambridge.org This results in a higher secretion of key AMPs, such as psoriasin and LL-37, into the cellular environment. researchgate.netnih.gov This upregulation of AMPs is believed to bolster the skin's natural barrier against pathogens. biorxiv.orgresearchgate.netresearchgate.net

The mechanism behind this action involves the downregulation of a protein called caspase-8. biorxiv.orgresearchgate.net The reduction of caspase-8 by 12-HSA subsequently activates the inflammasome, a multiprotein complex that plays a critical role in innate immunity, leading to the release of stored AMPs. biorxiv.orgresearchgate.netbiorxiv.org Further investigation revealed that 12-HSA mediates this caspase-8 downregulation through the activation of an enzyme known as DNA methyltransferase 3A (DNMT3A), which silences the caspase-8 gene. biorxiv.orgresearchgate.net This discovery highlights a novel pathway through which a fatty acid can modulate cutaneous immunity, suggesting its potential for dermatological applications aimed at fortifying the skin's natural defense mechanisms. biorxiv.orgresearchgate.netbiorxiv.org

| Antimicrobial Peptide | Effect of 12-HSA | Experimental Model | Key Findings | Source |

|---|---|---|---|---|

| Psoriasin | Increased secretion | In vitro (skin cells in culture) | Higher levels of secreted psoriasin measured in cell-culture media. | researchgate.netnih.gov |

| LL-37 | Increased levels | Ex vivo (skin explants) | Enhanced levels of LL-37 obtained from the epidermis of treated skin. | researchgate.netnih.gov |

| Various AMP genes | Upregulated expression | In vitro (skin cells), 3D-Living Skin Equivalent (LSE) models | Increased expression of several AMP genes observed. | researchgate.netnih.gov |

Upregulation of AMP Genes (e.g., Psoriasin, LL37)

Studies have demonstrated that 12-HSA can significantly increase the expression of key AMP genes in skin cells. nih.gov When epidermal keratinocytes are treated with 12-HSA, there is a notable upregulation in the genetic expression of several AMPs. google.com For instance, treatment with 1 µM of 12-HSA has been shown to increase the expression of the gene for Psoriasin (S100A7) by 1.66-fold compared to controls. google.com Similarly, the expression of genes for RNase7, LL-37, and HBD-3 increased by 2.56, 2.09, and 2.16-fold, respectively. google.com

This genetic upregulation translates to increased protein levels. Higher secretion of the Psoriasin AMP was measured in the culture media of skin cells treated with 12-HSA. nih.govcambridge.org Furthermore, an enhanced level of the LL-37 AMP was observed in the epidermis of ex vivo skin explants that were treated with 12-HSA. nih.govresearchgate.net This demonstrates that 12-HSA not only triggers the genetic machinery for AMP production but also results in the tangible release of these defensive peptides.

| AMP Gene | Fold Change with Respect to Control |

|---|---|

| S100A7 (Psoriasin) | 1.66 |

| RNase7 | 2.56 |

| LL-37 | 2.09 |

| HBD-3 | 2.16 |

Long-Term Antimicrobial Protection

The stimulation of AMPs by 12-HSA provides a durable antimicrobial shield on the skin's surface. google.com This effect offers protection that extends significantly beyond the initial application. nih.gov In vivo clinical studies have substantiated this long-lasting benefit. cambridge.org In one study, volunteer forearms were washed with a formulation containing 12-HSA and subsequently challenged with E. coli at various time points. nih.govcambridge.org The results were significant: the recovery of viable E. coli from the skin was substantially lower at both 6 and 10 hours after washing compared to unwashed skin. nih.govcambridge.org This finding indicates that 12-HSA boosts the skin's innate immunity to provide germ protection that can last for many hours, potentially up to 24 hours. nih.govgoogle.com

Effects on Skin Barrier Function and Inflammation

Beyond stimulating AMPs, 12-HSA plays a role in modulating the skin's barrier and immune responses. researchgate.netbiorxiv.org It is recognized for its ability to bolster the skin's defensive capabilities by influencing cellular pathways involved in inflammation and immunity. researchgate.netbiorxiv.org

The mechanism of action involves the activation of keratinocytes, the primary cells in the epidermis. google.comresearchgate.net Research indicates that 12-HSA induces the release of AMPs by downregulating caspase-8, a protein involved in cellular signaling, which in turn activates the inflammasome, a key component of the innate immune system. researchgate.netbiorxiv.orgresearchgate.net This process is mediated through the acute activation of DNA methyltransferase 3A (DNMT3A), which leads to the transcriptional silencing of the caspase-8 gene. researchgate.netbiorxiv.org By mobilizing stored AMPs from keratinocytes, 12-HSA effectively enhances the skin's innate immune defenses to counteract microbial threats. researchgate.netresearchgate.net

Influence on Bacterial Growth and Biofilm Formation

This compound also directly influences bacterial behavior, including planktonic growth and the formation of biofilms. nih.gov Its effects, however, are highly dependent on the specific bacterial strain. nih.govcuny.edu

In studies involving marine bacteria, 12-HSA was found to differentially regulate biofilm formation. For example, it strongly promoted biofilm development in strains SD3 and SD9, while having minimal effect on strain SD8. nih.gov Conversely, in other contexts, 12-HSA has demonstrated an inhibitory effect. Research on E. coli showed that 12-HSA inhibited biofilm formation in a dose-dependent manner. cuny.edu This suggests that 12-HSA may function as an interspecies signaling molecule that can either encourage or disrupt the formation of bacterial communities, depending on the species and environmental conditions. nih.gov

| Bacterial Species/Strain | Effect on Biofilm Formation |

|---|---|

| Marine Strain SD3 | Strongly Promoted |

| Marine Strain SD9 | Strongly Promoted |

| Marine Strain SD8 | Hardly Affected |

| E. coli | Inhibited (Dose-Dependent) |

Metabolic Pathways and Biological Occurrence

This compound is a naturally occurring hydroxy fatty acid found in both the plant and microbial kingdoms. nih.gov It has been identified as a plant metabolite in Elaeagnus angustifolia and as a bacterial xenobiotic metabolite in Bacillus cereus. nih.gov Furthermore, it has been found as a major metabolite produced by mixed microbial cultures derived from wheatgrass, predominantly as the (R)-isomer. nih.gov

In terms of metabolic processing, studies in yeast have shown that hydroxystearic acids can serve as growth factors under anaerobic conditions, acting as a substitute for oleic acid. gsartor.org However, the yeast does not convert 12-HSA into oleic acid. gsartor.org Instead, it is transformed into an acetoxy derivative. gsartor.org Other research points to the potential for yeast, specifically W. lipofer, to use this compound as a substrate to produce γ-decalactone, a valuable aroma compound, indicating a specific metabolic pathway for this fatty acid in certain microorganisms. researchgate.net

Polymer Science and Materials Engineering Applications

Development of Greases and Lubricants

12-HSA is a fundamental building block in the manufacturing of lubricating greases, where it primarily functions as a gelling agent or thickener. Its ability to form a stable fibrous network structure when reacted with metal hydroxides is crucial for immobilizing the base oil and creating the semi-solid consistency of grease.

The reaction of 12-HSA with different metal hydroxides, such as lithium, barium, and calcium hydroxide, results in the formation of metal soaps that serve as the primary thickeners in grease formulations. These soaps create a network of crystalline fibers that entrap the lubricating oil. The choice of the metal cation significantly influences the final properties of the grease.

Lithium Greases: Lithium 12-hydroxystearate is the most common thickener used in multipurpose greases. google.com Greases formulated with this soap exhibit a smooth, buttery texture and typically have a thickener content of about 10-15% by weight. They are valued for their high dropping point, good water resistance, and mechanical stability. mdpi.com The high melting point and performance of lithium 12-hydroxystearate greases are attributed to the efficient packing of the lithium salt aggregates. google.com

Barium Greases: Barium 12-hydroxystearate is also utilized as a thickening agent to produce greases with high melting points and good shear stability. These greases are known for their excellent resistance to water, oils, and solvents.

Calcium Greases: Calcium 12-hydroxystearate is used to formulate anhydrous calcium greases. These greases demonstrate excellent water resistance and good mechanical stability. Compared to traditional hydrated calcium greases, those made with 12-HSA have a higher dropping point.

Below is an interactive data table comparing the typical properties of greases thickened with different 12-hydroxystearate soaps.

| Thickener Type | Typical Dropping Point (°F/°C) | Maximum Usable Temperature (°F/°C) | Water Resistance | Key Features |

| Lithium 12-Hydroxystearate | 350-400 / 177-204 | ~250 / ~121 | Good | Versatile, good mechanical stability |

| Barium 12-Hydroxystearate | High | Wide temperature range | Excellent | Resistant to oils, solvents, crude petroleum |

| Calcium 12-Hydroxystearate (Anhydrous) | 275-300 / 135-149 | ~230 / ~110 | Excellent | Good oxidation resistance |

There is a growing interest in vegetable oils as base stocks for lubricants due to their biodegradability and renewability. However, they often lack the necessary anti-wear properties for demanding applications. Research has shown that the addition of 12-HSA to vegetable oils can significantly improve their anti-wear performance. ataman-chemicals.com The hydroxyl group in the 12-HSA molecule is believed to play a role in forming a protective film on metal surfaces, reducing friction and wear. ataman-chemicals.com

Studies using four-ball tribometers have demonstrated that incorporating 12-HSA into vegetable oils like castor oil and sesame oil leads to a notable improvement in their anti-wear characteristics. ataman-chemicals.com

Advanced Material Functions

Viscosity Builder and Gelling Agent for Hydrocarbons and Esters

12-Hydroxystearic acid is widely recognized for its exceptional ability to function as a low-molecular-weight organogelator. It can effectively structure and thicken a diverse range of non-polar organic liquids, including hydrocarbons, mineral oils, and various esters, at very low concentrations. This gelling action is a result of the self-assembly of 12-HSA molecules into a three-dimensional network of crystalline fibers.

The self-assembly process is driven by specific intermolecular interactions. The carboxylic acid groups of 12-HSA molecules form head-to-head hydrogen-bonded dimers. Simultaneously, the hydroxyl groups along the fatty acid chains form a cooperative network of hydrogen bonds, which drives the longitudinal growth of the fibers. The long, non-polar stearic acid chains then interact via van der Waals forces, leading to the crystallization and formation of a fibrous network that entraps the solvent molecules, causing gelation. The chirality of 12-HSA plays a crucial role in the efficiency of this self-assembly and the morphology of the resulting fibers.

This property is extensively utilized in the formulation of lubricating greases, particularly lithium greases, where the lithium salt of 12-HSA (lithium 12-hydroxystearate) forms the thickener network. It is also used in cosmetics, paints, and coatings to control viscosity and provide a desired texture or consistency.

Self-Assembled Monolayers for Surface Modification

The amphiphilic structure of this compound—a long hydrocarbon tail and a polar carboxylic acid head group—makes it a suitable molecule for forming self-assembled monolayers (SAMs) on various substrates. SAMs are highly organized, single-molecule-thick layers that spontaneously form on a surface, allowing for precise control over interfacial properties such as wetting, adhesion, and biocompatibility. rsc.orgmdpi.com

On hydroxylated surfaces like silica (B1680970) or metal oxides, the carboxylic acid head group of 12-HSA can anchor to the substrate through hydrogen bonding or the formation of coordinate bonds. The long stearic acid chains, with their secondary hydroxyl groups, then orient themselves away from the surface. These ordered alkyl chains interact with each other via van der Waals forces, creating a densely packed, quasi-crystalline monolayer.